molecular formula C24H27ClN2O2 B11371985 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11371985
M. Wt: 410.9 g/mol
InChI Key: NNVCBTRJUBKBBP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions.

    Attachment of the Chlorophenyl Group: This step usually involves electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran core with the piperidine and chlorophenyl groups under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and chlorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride: Shares the piperidine and chlorophenyl groups but differs in the core structure.

    N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Contains a piperazine ring and sulfonyl group, offering different pharmacological properties.

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27ClN2O2

Molecular Weight

410.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H27ClN2O2/c1-16-6-11-20-17(2)23(29-22(20)14-16)24(28)26-15-21(27-12-4-3-5-13-27)18-7-9-19(25)10-8-18/h6-11,14,21H,3-5,12-13,15H2,1-2H3,(H,26,28)

InChI Key

NNVCBTRJUBKBBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4)C

Origin of Product

United States

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